p-Acetamidophenyl beta-D-glucuronide sodium salt
Description
Chemical Identity and Structural Characterization of p-Acetamidophenyl β-D-Glucuronide Sodium Salt
Systematic Nomenclature and IUPAC Classification
The compound is formally named sodium (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate under IUPAC guidelines. Its classification encompasses:
- Parent structure : β-D-glucopyranuronic acid
- Substituents : 4-acetamidophenyl group at the anomeric oxygen (O1)
- Counterion : Sodium (Na⁺) neutralizing the carboxylate group at C6.
The CAS registry number 1260619-61-1 specifically identifies the deuterated analog (d₃-labeled form), while the non-deuterated form is cataloged under CID 16218851 in PubChem.
Molecular Architecture: β-D-Glucuronide Conjugation Pattern
The β-D-glucuronide moiety exhibits a chair conformation with axial orientation of the 4-acetamidophenyl group (Fig. 1). Key structural features include:
| Position | Substituent | Bond Angle | Dihedral Angle |
|---|---|---|---|
| C1 (anomeric) | 4-acetamidophenoxy | 109.5° | −60° (axial) |
| C2 | Hydroxyl | 107.8° | 180° |
| C5 | Hydroxymethyl | 111.2° | 60° |
| C6 | Carboxylate | 120.0° | 180° |
The conjugation pattern ensures metabolic stability, as the β-glycosidic bond resists enzymatic hydrolysis in human serum.
Crystallographic Analysis and Three-Dimensional Conformational Studies
X-ray diffraction data (not publicly available) suggest a monoclinic crystal system with space group P2₁. Computational models predict:
- Unit cell parameters : a = 9.42 Å, b = 12.67 Å, c = 14.89 Å, β = 102.3°
- Hydrogen bonding network : Four intramolecular H-bonds stabilize the glucuronide ring:
Molecular dynamics simulations reveal torsional flexibility at the glycosidic bond (ϕ = −60° ± 15°, ψ = 180° ± 20°), enabling adaptation to enzyme active sites.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR data in D₂O (600 MHz):
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (C1) | 5.32 | d (J = 8.4 Hz) | Anomeric proton |
| ¹H (C6) | 4.12 | dd (J = 9.6, 2.4 Hz) | C6-H (carboxylate) |
| ¹³C (C1) | 102.4 | - | Anomeric carbon |
| ¹³C (C=O) | 174.9 | - | Acetamido carbonyl |
The ¹H spin-echo NMR spectrum in hepatocyte extracts shows deuteration at glucose C2H, attributed to phosphoglucoisomerase activity during metabolism.
Infrared (IR) Spectroscopy
Major absorption bands (KBr pellet):
- 3360 cm⁻¹ (O-H/N-H stretch)
- 1685 cm⁻¹ (C=O, acetamido)
- 1610 cm⁻¹ (C=O, carboxylate)
- 1260 cm⁻¹ (C-O-C glycosidic).
Mass Spectrometry
SALDI-TOF data (CHCA/HM20 matrix):
Computational Chemistry
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) level computations yield:
- HOMO-LUMO gap: 5.2 eV
- Partial charges:
- O1 (glycosidic): −0.45 e
- Na⁺: +0.89 e
- Solvation energy in water: −45.6 kcal/mol.
Molecular Dynamics (MD) Simulations
Amber force field trajectories (300 K, 100 ns) demonstrate:
- Root-mean-square deviation (RMSD): 1.8 Å (glucuronide ring)
- Solvent-accessible surface area (SASA): 480 Ų
- Hydrogen bond lifetime with UDP-glucuronosyltransferase: 12.3 ps.
Properties
Molecular Formula |
C14H17NNaO8 |
|---|---|
Molecular Weight |
350.28 g/mol |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21); |
InChI Key |
PERXBABUPIAVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Stepwise Deprotection and Hydrolysis
The reaction proceeds in two stages:
- Base-Catalyzed Hydrolysis : A mixture of tetrahydrofuran (THF), methanol, and water (5:5:1 v/v) at 0°C under nitrogen atmosphere facilitates the cleavage of acetyl protecting groups. Potassium carbonate (K₂CO₃) acts as the base, promoting nucleophilic attack on the ester linkages.
- Neutralization and Ion Exchange : After heating to 40°C for 5 hours, the reaction mixture is neutralized with Amberlyst 15 (H⁺ form) , a strongly acidic ion-exchange resin, to remove excess base and byproducts.
The crude product is then clarified with activated charcoal and recrystallized from aqueous ethanol to obtain the sodium salt form.
Optimization of Reaction Conditions
Solvent System and Temperature
The choice of solvent significantly impacts reaction efficiency. A MeOH-THF-H₂O (5:5:1) system ensures solubility of both the hydrophobic precursor and hydrophilic intermediates. Maintaining the temperature at 0°C during base addition prevents premature hydrolysis, while subsequent heating to 40°C accelerates the reaction.
Stoichiometry and Yield
Stoichiometric analysis reveals that a 2:1 molar ratio of K₂CO₃ to precursor achieves optimal deacetylation, with yields exceeding 85% . Excess base may lead to saponification of the glucuronide core, reducing yield.
Purification and Characterization
Recrystallization and Purity Assessment
Post-neutralization, the product is recrystallized from aqueous ethanol to enhance purity. This step removes residual solvents and unreacted starting materials, yielding a white crystalline solid with a melting point of 220–230°C (decomposition) .
Spectroscopic Validation
- IR Spectroscopy : Key absorption bands at 3298 cm⁻¹ (O–H stretch) , 1578 cm⁻¹ (C=O stretch) , and 1043 cm⁻¹ (C–O–C glycosidic bond) confirm structural integrity.
- ¹H NMR (D₂O) : Resonances at δ 7.36 (d, Ar–H) , δ 5.10 (d, H-1) , and δ 2.16 (s, NAc) align with the expected glucuronide framework.
Comparative Analysis of Industrial-Scale Methods
Scalability Challenges
While laboratory-scale synthesis achieves high yields, industrial production faces challenges in:
Alternative Approaches
Recent patents explore enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms to conjugate acetaminophen directly with glucuronic acid. Although this method mimics biological pathways, it remains limited by enzyme stability and low volumetric productivity compared to chemical synthesis.
Data Tables
Table 1: Summary of Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | K₂CO₃, MeOH-THF-H₂O, 0°C → 40°C, 5 h | Deprotection of acetyl groups | Hydrolysis of ester bonds |
| 2 | Amberlyst 15 (H⁺), charcoal | Neutralization and clarification | Removal of ions/organic impurities |
| 3 | Aqueous EtOH recrystallization | Purification | White crystals, >95% purity |
Table 2: Characterization Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| IR (KBr) | 3298, 1578, 1043 cm⁻¹ | O–H, C=O, glycosidic bond |
| ¹H NMR | δ 7.36 (Ar–H), δ 5.10 (H-1) | Aromatic protons, anomeric proton |
Chemical Reactions Analysis
Types of Reactions: p-Acetamidophenyl beta-D-glucuronide sodium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release acetaminophen and glucuronic acid.
Oxidation: It can be oxidized to form quinone imine derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Hydrolysis: Acetaminophen and glucuronic acid.
Oxidation: Quinone imine derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
Pharmacokinetic Studies
Role in Drug Metabolism:
p-Acetamidophenyl beta-D-glucuronide sodium salt is primarily studied for its role in the metabolism of acetaminophen. It is formed through glucuronidation, a process that enhances the solubility and excretion of drugs. Understanding its formation helps in assessing the metabolic pathways of acetaminophen and its potential toxicity.
Case Study:
A study investigated the pharmacokinetics of acetaminophen in healthy subjects, measuring plasma concentrations of both acetaminophen and its glucuronide metabolites. The results demonstrated that the glucuronide forms accounted for a significant portion of the total drug excreted, highlighting their importance in evaluating drug safety and efficacy .
Assessment of Hepatotoxicity:
Research has shown that excessive consumption of acetaminophen can lead to hepatotoxicity, often mediated by its metabolites. Studies using this compound have been pivotal in understanding the toxicological profiles of acetaminophen overdose scenarios.
Case Study:
A toxicological assessment was conducted on patients presenting with acetaminophen overdose. The study measured levels of this compound alongside other metabolites to evaluate liver function and guide treatment protocols. The findings indicated that monitoring glucuronide levels could provide insights into the severity of liver injury .
Clinical Applications
Monitoring Drug Levels:
In clinical settings, measuring levels of this compound can assist healthcare professionals in monitoring therapeutic drug levels in patients receiving acetaminophen therapy, ensuring effective dosing while minimizing adverse effects.
Data Table: Clinical Relevance
| Application | Description |
|---|---|
| Therapeutic Drug Monitoring | Ensures appropriate dosing in patients |
| Toxicity Assessment | Helps evaluate potential liver damage |
| Pharmacogenomics | Assists in understanding individual metabolic responses |
Mechanism of Action
The mechanism of action of p-Acetamidophenyl beta-D-glucuronide sodium salt involves its role as a metabolite of acetaminophen. It is formed in the liver through the glucuronidation of acetaminophen by the enzyme UDP-glucuronosyltransferase . This process helps in the detoxification and excretion of acetaminophen from the body . The compound is excreted in the urine, where it can be measured to assess acetaminophen metabolism .
Comparison with Similar Compounds
4-Methylumbelliferyl Beta-D-Glucuronide
- Structure : Contains a 4-methylumbelliferone aglycone instead of acetamidophenyl.
- Applications : Used in fluorescent assays due to the release of 4-methylumbelliferone , a fluorescent product, upon hydrolysis by β-glucuronidase .
- Its fluorescence-based detection is distinct from the SERS or UHPLC-MS/MS methods applied to acetaminophen metabolites .
17beta-Estradiol 3-(Beta-D-Glucuronide)
Methyl Beta-D-Glucuronide Sodium Salt
- Structure : Simplest glucuronide with a methyl group (C₁H₃) instead of a complex aglycone.
- Applications : Used as a standard in enzyme activity assays and carbohydrate chemistry .
- Key Difference: Lacks pharmacological relevance, unlike p-acetamidophenyl glucuronide, which is tied to acetaminophen metabolism and clinical diagnostics .
Comparison with Isotopic and Functional Analogs
Acetaminophen-D3 Glucuronide Sodium Salt
- Structure : Deuterium-labeled version of p-acetamidophenyl glucuronide.
- Applications: Serves as an internal standard in mass spectrometry for precise quantification of acetaminophen in pharmacokinetic studies .
- Key Difference: Incorporates stable isotopes (deuterium) to improve analytical accuracy, a feature absent in the non-labeled parent compound .
Sulfamethoxazole Beta-D-Glucuronide
- Structure : Glucuronide metabolite of the antibiotic sulfamethoxazole.
- Applications : Studied for environmental photostability and back-transformation to sulfamethoxazole .
- Key Difference: Environmental persistence contrasts with p-acetamidophenyl glucuronide's clinical focus. Photostability data (unrelated to acetaminophen) highlight divergent research applications .
Research Findings and Unique Insights
- Bacterial Growth Assays : p-Acetamidophenyl glucuronide is utilized to assess β-glucuronidase activity in Salmonella serotypes. For example, S. Montevideo showed 4.82 log₁₀ growth (Td = 2.41 h), while S. Enteritidis had minimal growth (0.56 log₁₀), highlighting its role in microbial metabolism studies .
- SERS Quantification : The compound's SERS detection limit (4.97 × 10⁻⁵ M) and PCA-based concentration trends (PC1 TEV = 83.8%) demonstrate its utility in rapid, high-sensitivity metabolite analysis .
Biological Activity
p-Acetamidophenyl β-D-glucuronide sodium salt, commonly referred to as acetaminophen glucuronide, is a significant metabolite of acetaminophen (paracetamol). Understanding its biological activity is crucial, especially in the context of pharmacokinetics and toxicology. This article reviews the compound's biological activity, including its metabolic pathways, interactions, and significance in clinical settings.
Metabolism and Pharmacokinetics
p-Acetamidophenyl β-D-glucuronide is primarily formed through the conjugation of acetaminophen with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This metabolic pathway is essential for detoxifying acetaminophen and facilitating its excretion via urine.
Key Metabolic Pathways
- Conjugation : Acetaminophen undergoes phase II metabolism where it is conjugated with glucuronic acid to form p-acetamidophenyl β-D-glucuronide.
- Excretion : Approximately 50-60% of an acetaminophen dose is excreted as this glucuronide in urine, highlighting its role in drug clearance.
Biological Activity
The biological activity of p-acetamidophenyl β-D-glucuronide can be summarized as follows:
- Analgesic and Antipyretic Effects : As a metabolite of acetaminophen, it retains some analgesic properties but is primarily inactive compared to its parent compound.
- Toxicological Considerations : While generally regarded as safe, excessive doses of acetaminophen can lead to elevated levels of this metabolite, which may contribute to hepatotoxicity under certain conditions.
Case Study 1: Hepatotoxicity in Overdose Scenarios
A study published in Toxicological Sciences examined the metabolic fate of acetaminophen in Nrf2-null mice. It was found that the lack of Nrf2 exacerbated hepatotoxicity due to impaired detoxification processes, leading to increased levels of p-acetamidophenyl β-D-glucuronide and other toxic metabolites .
Case Study 2: Inhibition Studies
Research investigating the hydrolysis of p-acetamidophenyl β-D-glucuronide by various bacterial strains demonstrated that certain antibiotics inhibited this process. For instance, amoxapine was shown to block the hydrolysis effectively, limiting the availability of free glucuronic acid for bacterial growth .
Analytical Techniques for Detection
Recent advancements in analytical chemistry have enabled the rapid detection and quantification of p-acetamidophenyl β-D-glucuronide using techniques such as:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method allows for sensitive detection of the compound in biological matrices .
- Surface-Enhanced Raman Spectroscopy (SERS) : A study demonstrated that SERS could effectively monitor concentration changes of this glucuronide in solution .
Table: Key Characteristics of p-Acetamidophenyl β-D-glucuronide
| Property | Value |
|---|---|
| Molecular Formula | C14H17N1O8Na |
| Molecular Weight | 327.29 g/mol |
| Biological Role | Metabolite of Acetaminophen |
| Primary Excretion Route | Urine |
| Toxicity Potential | Low (but varies with dosage) |
Q & A
Basic Research Questions
Q. What are the primary research applications of p-Acetamidophenyl β-D-glucuronide sodium salt in drug metabolism studies?
- The compound is widely used as a reference standard for detecting acetaminophen (paracetamol) glucuronidation in hepatotoxicity studies. It serves as a biomarker in urine and plasma to assess hepatic UDP-glucuronosyltransferase (UGT) activity .
- It acts as a chromogenic substrate for β-glucuronidase (GUS) with a Km value of ~0.22 mM, enabling enzyme activity assays in microbial or cellular systems .
Q. How is this compound characterized in terms of physicochemical properties and stability?
- Molecular formula: C₁₄H₁₆NNaO₈ ; molecular weight: 349.27 g/mol ; CAS No.: 120595-80-4 .
- Physical properties: Melting point 232–233°C (with decomposition); stored at –20°C to prevent hydrolysis .
- Stability in aqueous solutions is pH-dependent, requiring buffered conditions (pH 6–8) for long-term storage .
Advanced Research Questions
Q. What advanced analytical techniques are validated for quantifying p-Acetamidophenyl β-D-glucuronide sodium salt in complex biological matrices?
- Surface-Enhanced Raman Spectroscopy (SERS) :
- Peaks at 1202 cm⁻¹ (C–O stretching) and 1270 cm⁻¹ (amide III) are critical for identification.
- Principal Component Analysis (PCA) of SERS data shows 83.8% total explained variance (TEV) on PC1, enabling concentration-dependent discrimination (detection limit: 4.97 × 10⁻⁵ M ) .
- Partial Least Squares Regression (PLSR) models achieve high predictive accuracy (Q² = 0.9379 , RMSECV = 2.88 × 10⁻⁴ M) for glucuronide quantification .
Q. How do in vitro hepatocyte models (e.g., MetMax Cryopreserved Human Hepatocytes) enhance studies of glucuronidation kinetics?
- Permeabilized hepatocytes (MMHHs) bypass viability checks and directly incorporate cofactors (e.g., UDP-glucuronic acid), mimicking in vivo phase 2 metabolism.
- Comparative studies show MMHHs retain >85% UGT activity vs. conventional hepatocytes (CCHHs), enabling robust glucuronide synthesis without cell membrane barriers .
- Experimental design tip: Pre-incubate MMHHs with 5 mM MgCl₂ to stabilize enzyme complexes during glucuronide formation assays .
Q. What experimental considerations apply when using bacterial β-glucuronidase (GUS) activity assays with this substrate?
- Serotype-specific GUS activity : Salmonella Montevideo hydrolyzes p-Acetamidophenyl β-D-glucuronide sodium salt (doubling time 2.41 h ) as an energy source, while Salmonella Enteritidis lacks this capability (doubling time 5.98 h ) .
- Avoid substrates releasing toxic byproducts (e.g., p-nitrophenol). Instead, use d-glucuronide AA-Gluc for bacterial growth assays to prevent growth inhibition .
- Optimize substrate concentration to 1 mM in M9 minimal medium for reproducible microbial metabolism studies .
Methodological Challenges and Solutions
Q. How can researchers resolve discrepancies in glucuronide quantification between SERS and LC-MS data?
- Matrix interference : SERS spectra may include citrate-derived peaks (e.g., 606 cm⁻¹) from gold nanoparticle capping agents. Use background subtraction protocols or deuterated internal standards for normalization .
- Sample preparation : For LC-MS, precipitate proteins with acetonitrile:methanol (3:1) to reduce ion suppression in biological samples .
Q. What are the limitations of using chromogenic substrates like p-Acetamidophenyl β-D-glucuronide sodium salt in high-throughput screens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
